1-(bromomethyl)-1-fluoro-4,4-dimethylcyclohexane
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Overview
Description
1-(Bromomethyl)-1-fluoro-4,4-dimethylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a bromomethyl group and a fluorine atom at the 1-position, and two methyl groups at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(bromomethyl)-1-fluoro-4,4-dimethylcyclohexane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-fluoro-4,4-dimethylcyclohexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for better control over reaction conditions and product purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-1-fluoro-4,4-dimethylcyclohexane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (RSH).
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution: Products include alcohols, amines, and thioethers.
Elimination: Alkenes are the primary products.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
1-(Bromomethyl)-1-fluoro-4,4-dimethylcyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(bromomethyl)-1-fluoro-4,4-dimethylcyclohexane involves its reactivity towards nucleophiles and bases. The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic attack. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and stability. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
- 1-(Chloromethyl)-1-fluoro-4,4-dimethylcyclohexane
- 1-(Iodomethyl)-1-fluoro-4,4-dimethylcyclohexane
- 1-(Bromomethyl)-1-chloro-4,4-dimethylcyclohexane
Uniqueness: 1-(Bromomethyl)-1-fluoro-4,4-dimethylcyclohexane is unique due to the presence of both a bromomethyl and a fluorine substituent on the cyclohexane ring. This combination of functional groups imparts distinct reactivity and properties compared to its analogs. The bromomethyl group provides a site for nucleophilic substitution, while the fluorine atom can influence the compound’s electronic characteristics and stability.
Properties
CAS No. |
2201243-63-0 |
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Molecular Formula |
C9H16BrF |
Molecular Weight |
223.13 g/mol |
IUPAC Name |
1-(bromomethyl)-1-fluoro-4,4-dimethylcyclohexane |
InChI |
InChI=1S/C9H16BrF/c1-8(2)3-5-9(11,7-10)6-4-8/h3-7H2,1-2H3 |
InChI Key |
WSMKUWHOLKZXKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)(CBr)F)C |
Purity |
95 |
Origin of Product |
United States |
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